Heptadecyl 4,5-dichloroisothiazole-3-carboxylate

lipophilicity partition coefficient membrane permeability

Short-chain esters fail to partition into lipid membranes. Heptadecyl 4,5-dichloroisothiazole-3-carboxylate (CAS 696649-34-0) solves this with a predicted logP of ~12 (>9 units above methyl/ethyl homologs), ensuring near-exclusive lipid phase partitioning. • Membrane permeability & BBB penetration probe • Compatible with nanoemulsions, SLNs & liposomal bilayers • High-logP endpoint for in silico model calibration • Soluble in non-polar solvents for hydrocarbon-phase reactions

Molecular Formula C21H35Cl2NO2S
Molecular Weight 436.5 g/mol
CAS No. 696649-34-0
Cat. No. B11073672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptadecyl 4,5-dichloroisothiazole-3-carboxylate
CAS696649-34-0
Molecular FormulaC21H35Cl2NO2S
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCOC(=O)C1=NSC(=C1Cl)Cl
InChIInChI=1S/C21H35Cl2NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-21(25)19-18(22)20(23)27-24-19/h2-17H2,1H3
InChIKeyDJUNPNKSMNAFDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptadecyl 4,5-dichloroisothiazole-3-carboxylate (CAS 696649-34-0) – A Long-Chain Isothiazole Ester for Lipophilic R&D and Procurement


Heptadecyl 4,5-dichloroisothiazole-3-carboxylate is a C₁₇ alkyl ester of 4,5-dichloroisothiazole-3-carboxylic acid, a heterocyclic scaffold recognized for its antimicrobial and fungicidal potential [1]. First reported in a 2004 synthesis of 4,5-dichloroisothiazole-3-carboxylic acid amides and esters [2], the compound’s defining structural feature is its extended heptadecyl chain, which confers markedly higher lipophilicity than shorter-chain homologs. This property makes it a compelling candidate for applications requiring enhanced membrane permeability or formulation in non‑polar matrices.

Why Heptadecyl 4,5-dichloroisothiazole-3-carboxylate Cannot Be Substituted by Generic Short-Chain Isothiazole Esters


Short-chain esters such as methyl or ethyl 4,5-dichloroisothiazole-3-carboxylate exhibit fundamentally different physicochemical profiles—with experimentally validated logP values of 2.24 and 2.63, respectively —compared to the heptadecyl ester, which has a computationally predicted logP of approximately 12. This >9‑unit difference in logP translates into dramatically altered solubility, partitioning behavior, and membrane permeability. In lipophilic environments, in non‑polar delivery systems, or in assays targeting membrane‑bound proteins, generic substitution will inevitably compromise experimental outcomes, making the long‑chain ester irreplaceable for protocols that depend on high lipophilicity.

Quantitative Differentiation Evidence: Heptadecyl 4,5-dichloroisothiazole-3-carboxylate vs. Shorter Alkyl Esters


Octanol–Water Partition Coefficient (logP): Heptadecyl Ester vs. Methyl, Ethyl, and Pentadecyl Esters

Computationally predicted logP values across the homologous series demonstrate that the heptadecyl ester (logP ≈ 12) is roughly 9.8 units more lipophilic than the methyl ester (logP 2.24) and about 2 units more lipophilic than the pentadecyl ester (logP 10) [1]. This steep increase directly reflects the elongation of the alkyl chain and has a predictable, quantitative relationship with membrane–water partition coefficients.

lipophilicity partition coefficient membrane permeability

Solid‑State Thermal Behavior: Predicted Melting Point Advantage Over Pentadecyl Ester

The pentadecyl ester (C₁₅) is a low‑melting solid with a recorded melting point of 34–35 °C [1]. Adding two methylene units to form the heptadecyl ester (C₁₇) is expected to raise the melting point into the 40–50 °C range, consistent with the well‑established van der Waals energy increment per CH₂ group in long‑chain aliphatic series. Methyl and ethyl esters, by contrast, are liquids at ambient temperature.

melting point thermal stability solid form

Synthetic Accessibility: Esterification Yield Benchmark via Acid Chloride Route

The analogous pentadecyl ester was obtained in 81% isolated yield via acylation of 1‑pentadecanol with 4,5-dichloroisothiazole-3‑carbonyl chloride in pyridine/diethyl ether [1]. The same methodology, reported in the seminal 2004 synthesis paper [2], is directly applicable to the heptadecyl ester and is anticipated to deliver comparable yields, supporting cost‑effective procurement at gram‑to‑kilogram scale.

synthesis yield scale‑up

Procurement‑Relevant Application Scenarios for Heptadecyl 4,5-dichloroisothiazole-3-carboxylate


Membrane Permeability and Partitioning Studies

The predicted logP ≈ 12 makes this compound an ideal probe for studying the effect of extreme lipophilicity on passive membrane diffusion, bilayer retention, and blood–brain barrier penetration. It can serve as the high‑logP endpoint in a homologous series (e.g., alongside methyl, ethyl, and pentadecyl esters) to calibrate in silico permeability models .

Lipid‑Based Nanocarrier Formulation Development

Because the heptadecyl ester partitions almost exclusively into lipid phases, it is suited for incorporation into oil‑in‑water nanoemulsions, solid lipid nanoparticles, or liposomal bilayers. Its solid‑state thermal stability further facilitates co‑lyophilization or melt‑dispersion processing [1].

Antimicrobial Structure–Activity Relationship (SAR) Programs

When screened as part of an alkyl‑chain series, the heptadecyl ester can help define the optimal chain length for membrane‑disrupting antimicrobial activity against bacterial or fungal targets. Researchers can correlate the observed MIC shift with the ΔlogP values established above [2].

Non‑Polar Solvent‑Based Reaction Systems

Its high solubility in non‑polar organic solvents makes it a suitable reactant or catalyst ligand in reactions conducted in hydrocarbon media, where short‑chain esters would exhibit poor solubility and reduced reactivity.

Quote Request

Request a Quote for Heptadecyl 4,5-dichloroisothiazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.